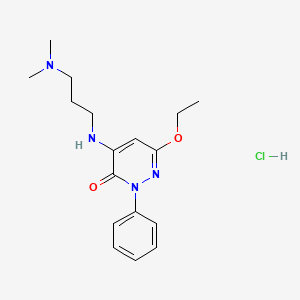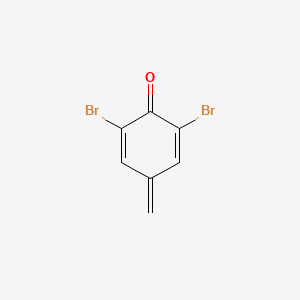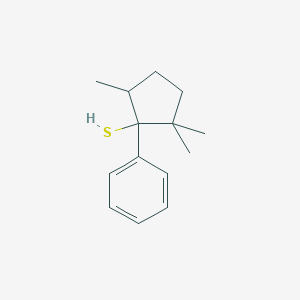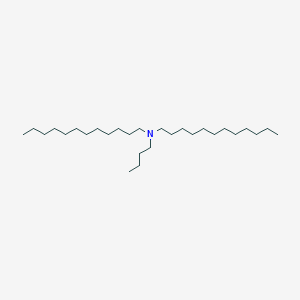
3(2H)-Pyridazinone, 4-((3-(dimethylamino)propyl)amino)-6-ethoxy-2-phenyl-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3(2H)-Pyridazinone, 4-((3-(dimethylamino)propyl)amino)-6-ethoxy-2-phenyl-, monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its pyridazinone core, which is substituted with a dimethylamino propyl group, an ethoxy group, and a phenyl group. The monohydrochloride form indicates the presence of a hydrochloride salt, which enhances its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4-((3-(dimethylamino)propyl)amino)-6-ethoxy-2-phenyl-, monohydrochloride typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.
Substitution Reactions: The introduction of the dimethylamino propyl group, ethoxy group, and phenyl group is achieved through substitution reactions. These reactions often require specific catalysts and conditions to ensure selectivity and yield.
Formation of the Hydrochloride Salt: The final step involves the reaction of the synthesized compound with hydrochloric acid to form the monohydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely, ensuring high yield and purity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
3(2H)-Pyridazinone, 4-((3-(dimethylamino)propyl)amino)-6-ethoxy-2-phenyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学的研究の応用
3(2H)-Pyridazinone, 4-((3-(dimethylamino)propyl)amino)-6-ethoxy-2-phenyl-, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3(2H)-Pyridazinone, 4-((3-(dimethylamino)propyl)amino)-6-ethoxy-2-phenyl-, monohydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, leading to its observed effects. For example, it may inhibit specific enzymes involved in disease progression or activate receptors that trigger therapeutic responses.
類似化合物との比較
Similar Compounds
3-(Dimethylamino)-1-propylamine: A related compound with similar structural features and applications.
3,3’-Iminobis(N,N-dimethylpropylamine): Another compound with comparable chemical properties and uses.
Uniqueness
3(2H)-Pyridazinone, 4-((3-(dimethylamino)propyl)amino)-6-ethoxy-2-phenyl-, monohydrochloride stands out due to its unique combination of substituents, which confer specific chemical and biological properties. Its monohydrochloride form enhances its solubility and stability, making it more suitable for various applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
52207-87-1 |
|---|---|
分子式 |
C17H25ClN4O2 |
分子量 |
352.9 g/mol |
IUPAC名 |
4-[3-(dimethylamino)propylamino]-6-ethoxy-2-phenylpyridazin-3-one;hydrochloride |
InChI |
InChI=1S/C17H24N4O2.ClH/c1-4-23-16-13-15(18-11-8-12-20(2)3)17(22)21(19-16)14-9-6-5-7-10-14;/h5-7,9-10,13,18H,4,8,11-12H2,1-3H3;1H |
InChIキー |
GIPWHKKLBZNUQS-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NN(C(=O)C(=C1)NCCCN(C)C)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-4-(propan-2-yl)-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14633135.png)



![5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B14633157.png)


![[2-(Ethylsulfanyl)prop-1-en-1-yl]phosphonic dichloride](/img/structure/B14633173.png)


![Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide](/img/structure/B14633218.png)
![[2,2,4,4-Tetrafluoro-3-(trifluoromethyl)but-3-en-1-yl]benzene](/img/structure/B14633222.png)


